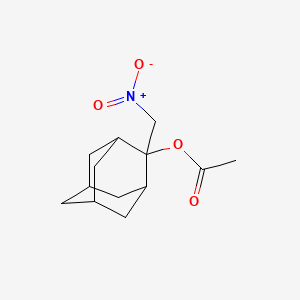![molecular formula C15H11FN2O3S B5853987 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5853987.png)
4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid, commonly known as FFACT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FFACT is a member of the thioamide family of compounds and is known for its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of FFACT is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. FFACT has been shown to inhibit the activity of various kinases, such as protein kinase C, and to modulate the activity of certain transcription factors, such as NF-κB. These effects may contribute to the anti-inflammatory and anti-cancer properties of FFACT.
Biochemical and Physiological Effects
FFACT has been shown to exert various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that FFACT can inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation. In vivo studies have shown that FFACT can reduce tumor growth and metastasis, improve glucose tolerance, and reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FFACT has several advantages for use in lab experiments, including its unique chemical structure, high purity, and stability. However, FFACT also has some limitations, such as its low solubility in water and certain organic solvents, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on FFACT, including the development of more efficient synthesis methods, the investigation of its potential use as a therapeutic agent for various diseases, and the exploration of its properties as a diagnostic tool. Additionally, further studies are needed to elucidate the mechanism of action of FFACT and to identify its molecular targets in the body.
Métodos De Síntesis
FFACT can be synthesized using various methods, including the reaction of 4-aminobenzoic acid with 4-fluorobenzoyl isothiocyanate. The reaction is carried out in the presence of a suitable solvent and catalyst, resulting in the formation of FFACT. The purity and yield of the compound can be improved by using different purification techniques, such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
FFACT has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, FFACT has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, diabetes, and inflammation. FFACT has also been studied for its potential use as a diagnostic tool for detecting certain diseases, such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
4-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3S/c16-11-5-1-9(2-6-11)13(19)18-15(22)17-12-7-3-10(4-8-12)14(20)21/h1-8H,(H,20,21)(H2,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIKBPMFFNVYKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=S)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[(4-Fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl [2-methoxy-4-(2-nitrovinyl)phenoxy]acetate](/img/structure/B5853904.png)
![N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5853908.png)

![3-phenyl-N-[(3-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5853921.png)
![4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5853926.png)
![1-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5853936.png)
![methyl 2-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5853937.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone](/img/structure/B5853948.png)

![1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]-4-piperidinecarboxylic acid](/img/structure/B5853964.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide](/img/structure/B5853978.png)

